
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to three 2,4,6-trimethylphenyl groups and one prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane typically involves the reaction of tris(2,4,6-trimethylphenyl)silane with prop-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism by which (Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane exerts its effects involves interactions with specific molecular targets. The silicon atom in the compound can form bonds with various functional groups, allowing it to participate in a range of chemical reactions. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to interact with different pathways and targets.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethylphenyl)silane: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of reactions.
(Prop-2-en-1-yl)tris(phenyl)silane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups, leading to different reactivity and properties.
Uniqueness
(Prop-2-en-1-yl)tris(2,4,6-trimethylphenyl)silane is unique due to the presence of both the prop-2-en-1-yl group and the 2,4,6-trimethylphenyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
188707-90-6 |
|---|---|
Molecular Formula |
C30H38Si |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
prop-2-enyl-tris(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C30H38Si/c1-11-12-31(28-22(5)13-19(2)14-23(28)6,29-24(7)15-20(3)16-25(29)8)30-26(9)17-21(4)18-27(30)10/h11,13-18H,1,12H2,2-10H3 |
InChI Key |
FUTIHRQUEZTATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](CC=C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


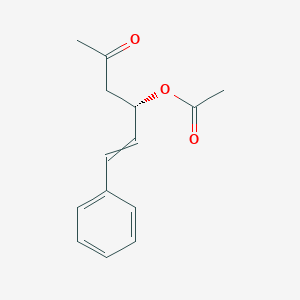

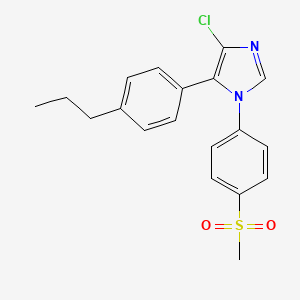
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
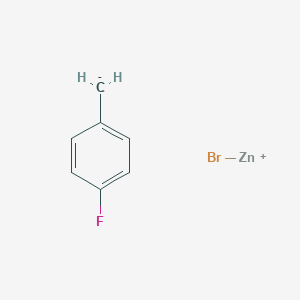
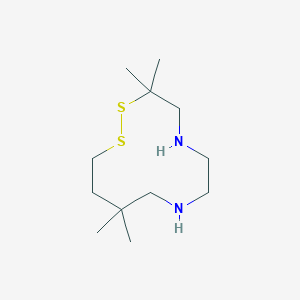
![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
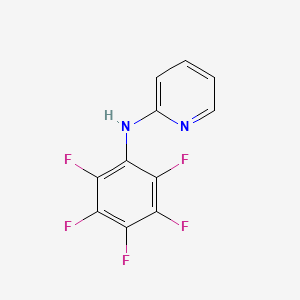
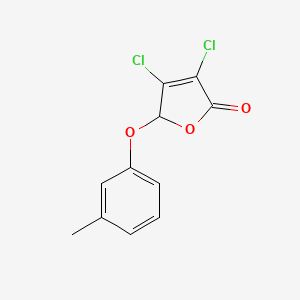
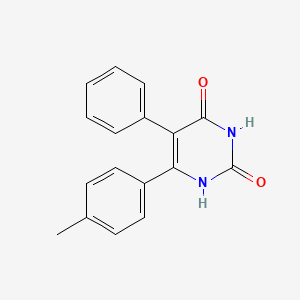
![1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B12582339.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-methylbenzamide](/img/structure/B12582353.png)
